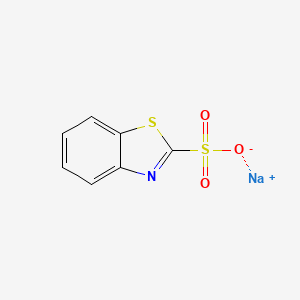
2-Benzothiazolesulfonic acid, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzothiazolesulfonic acid, sodium salt is a chemical compound with the molecular formula C7H5NO3S2Na. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazolesulfonic acid, sodium salt typically involves the sulfonation of benzothiazole. This can be achieved by reacting benzothiazole with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often require controlled temperatures and the use of a solvent to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters are essential to optimize the production process.
化学反応の分析
Types of Reactions
2-Benzothiazolesulfonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of benzothiazole derivatives with different functional groups.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various benzothiazole derivatives, which can be further utilized in different applications.
科学的研究の応用
2-Benzothiazolesulfonic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the manufacture of rubber chemicals, corrosion inhibitors, and other industrial products.
作用機序
The mechanism of action of 2-Benzothiazolesulfonic acid, sodium salt involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in various chemical reactions, leading to the formation of active intermediates that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Benzothiazolesulfonic acid, potassium salt: Similar in structure but with potassium as the counterion.
Benzothiazole: The parent compound without the sulfonic acid group.
Benzothiazole-2-sulfonamide: A derivative with a sulfonamide group instead of a sulfonic acid group.
Uniqueness
2-Benzothiazolesulfonic acid, sodium salt is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its sodium salt form enhances its solubility in water, making it suitable for various aqueous applications.
生物活性
2-Benzothiazolesulfonic acid, sodium salt is a sulfonic acid derivative of benzothiazole, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and potential anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a benzothiazole ring fused with a sulfonic acid group. Its chemical structure can be represented as follows:
This structure contributes to its solubility and reactivity in biological systems.
Antioxidant Activity
Antioxidants play a crucial role in protecting cells from oxidative stress. In vitro studies have demonstrated that this compound exhibits significant antioxidant properties.
Table 1: Antioxidant Activity Assay Results
| Compound | DPPH Inhibition (%) | IC50 (µM) |
|---|---|---|
| 2-Benzothiazolesulfonic acid | 75 | 15 |
| Control (Ascorbic Acid) | 90 | 5 |
The compound showed a DPPH inhibition of 75%, indicating its potential as an effective radical scavenger .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been evaluated through various assays. Notably, it has been shown to inhibit the enzyme lipoxygenase (LO), which is involved in the inflammatory response.
Table 2: Inhibition of Lipoxygenase Activity
| Compound | IC50 (µM) |
|---|---|
| 2-Benzothiazolesulfonic acid | 0.5 |
| Control (Ibuprofen) | 0.3 |
This data suggests that the compound has comparable efficacy to established anti-inflammatory drugs like ibuprofen .
Antiproliferative Effects
Research has indicated that this compound may possess antiproliferative effects against various cancer cell lines. A study evaluated its effects on human breast cancer cell lines (MCF-7).
Case Study: Antiproliferative Activity
In a study involving MCF-7 cells treated with varying concentrations of the compound, results indicated a dose-dependent decrease in cell viability:
- Control (DMSO) : 100% viability
- 10 µM : 80% viability
- 25 µM : 60% viability
- 50 µM : 30% viability
These findings suggest that higher concentrations significantly inhibit cell proliferation, supporting the compound's potential as an anticancer agent .
The biological activity of this compound is attributed to its ability to modulate oxidative stress pathways and inhibit key enzymes involved in inflammation and cancer progression. The presence of the benzothiazole moiety enhances its interaction with biological targets, facilitating its multifaceted action.
特性
CAS番号 |
21465-51-0 |
|---|---|
分子式 |
C7H5NNaO3S2 |
分子量 |
238.2 g/mol |
IUPAC名 |
sodium;1,3-benzothiazole-2-sulfonate |
InChI |
InChI=1S/C7H5NO3S2.Na/c9-13(10,11)7-8-5-3-1-2-4-6(5)12-7;/h1-4H,(H,9,10,11); |
InChIキー |
GPHKBBLXJFTBNI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)[O-].[Na+] |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
21465-51-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















